N-benzyl-3-(1-thiophen-3-ylethylamino)propanamide
Description
N-benzyl-3-(1-thiophen-3-ylethylamino)propanamide is an organic compound that belongs to the class of amides It features a benzyl group attached to a propanamide backbone, with a thiophene ring and an ethylamino substituent
Properties
IUPAC Name |
N-benzyl-3-(1-thiophen-3-ylethylamino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-13(15-8-10-20-12-15)17-9-7-16(19)18-11-14-5-3-2-4-6-14/h2-6,8,10,12-13,17H,7,9,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNJJTXPHLSVQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=C1)NCCC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(1-thiophen-3-ylethylamino)propanamide typically involves the following steps:
Formation of the Amide Bond: The starting materials, benzylamine and 3-(1-thiophen-3-ylethylamino)propanoic acid, are reacted under conditions that promote amide bond formation. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and minimize by-products, as well as the use of continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(1-thiophen-3-ylethylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the amide to an amine.
Substitution: Introduction of nitro or halogen groups on the benzyl ring.
Scientific Research Applications
N-benzyl-3-(1-thiophen-3-ylethylamino)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neuronal receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of amide-containing compounds on biological systems, including their metabolism and toxicity.
Mechanism of Action
The mechanism by which N-benzyl-3-(1-thiophen-3-ylethylamino)propanamide exerts its effects is likely related to its interaction with specific molecular targets. For example, it may bind to neuronal sodium channels or calcium channels, modulating their activity and affecting neurotransmission. The thiophene ring and benzyl group may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
- N-benzyl-3-(naphthalen-1-yl)thiourea
- 1-benzyl-3-(naphthalen-1-yl)thiourea
Uniqueness
N-benzyl-3-(1-thiophen-3-ylethylamino)propanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other similar compounds. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
